molecular formula C5H3ClFNO B13443130 4-Chloro-5-fluoropyridin-2-OL

4-Chloro-5-fluoropyridin-2-OL

Cat. No.: B13443130
M. Wt: 147.53 g/mol
InChI Key: BWJYSNBZGMCWNU-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoropyridin-2-OL is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. It is characterized by the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts unique chemical and physical properties. This compound is of significant interest in various fields, including medicinal chemistry, agrochemicals, and materials science, due to its potential biological activities and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoropyridin-2-OL typically involves the introduction of chlorine and fluorine atoms onto the pyridine ring. One common method is the nucleophilic substitution reaction, where a precursor pyridine compound is treated with appropriate halogenating agents under controlled conditions. For example, 4-chloro-3-fluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes, starting from readily available raw materials. The process typically includes halogenation, purification, and isolation steps to ensure high purity and yield. Advanced techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoropyridin-2-OL undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form corresponding amines.

    Cyclization: It can participate in cyclization reactions to form fused heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium fluoride (KF) in the presence of a suitable solvent.

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄) or other reducing agents.

Major Products Formed

    Substitution: Formation of various substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of pyridine amines.

Scientific Research Applications

4-Chloro-5-fluoropyridin-2-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoropyridin-2-OL is primarily related to its ability to interact with biological targets through its halogen atoms. The chlorine and fluorine atoms can form strong interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-fluoropyridine
  • 2-Fluoropyridin-4-ol
  • 5-Fluoropyridin-3-ol

Uniqueness

4-Chloro-5-fluoropyridin-2-OL is unique due to the specific positioning of chlorine and fluorine atoms on the pyridine ring, which imparts distinct reactivity and biological properties compared to other fluorinated pyridines

Properties

Molecular Formula

C5H3ClFNO

Molecular Weight

147.53 g/mol

IUPAC Name

4-chloro-5-fluoro-1H-pyridin-2-one

InChI

InChI=1S/C5H3ClFNO/c6-3-1-5(9)8-2-4(3)7/h1-2H,(H,8,9)

InChI Key

BWJYSNBZGMCWNU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CNC1=O)F)Cl

Origin of Product

United States

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